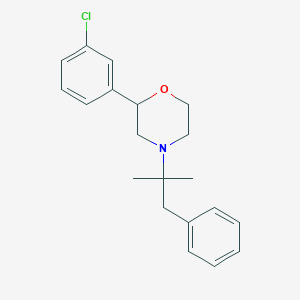

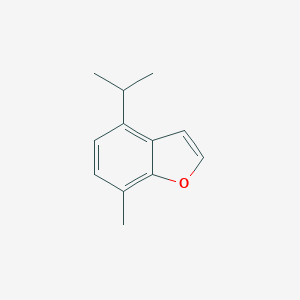

![molecular formula C14H17NO5 B039474 (2-苯并[1,3]二氧杂-5-基-2-氧代乙基)-氨基甲酸叔丁酯 CAS No. 121505-99-5](/img/structure/B39474.png)

(2-苯并[1,3]二氧杂-5-基-2-氧代乙基)-氨基甲酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

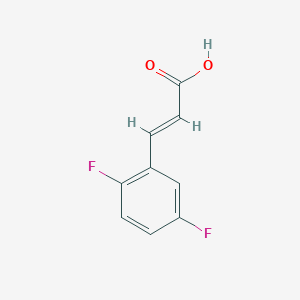

The compound “(2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester” is a complex organic molecule. It contains a benzodioxol group, which is a common motif in many organic compounds with significant biological activity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis typically involves a series of reactions, including Pd-catalyzed C-N cross-coupling . The yield of the final product can vary, but a yield of 64% has been reported for a similar compound .Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule . The exact structure would depend on the specific substituents on the benzodioxol ring and the nature of the carbamic acid ester group .科学研究应用

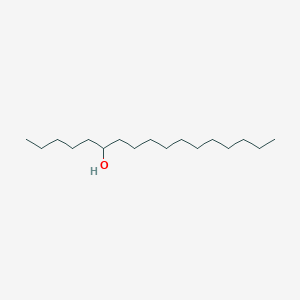

聚合物合成和性质

(2-苯并[1,3]二氧杂-5-基-2-氧代乙基)-氨基甲酸叔丁酯已在聚合物合成的背景下得到研究。例如,它的衍生物(4-甲基-2-氧代[1,3]二氧杂-5-基)氨基甲酸叔丁酯被合成并用于阴离子开环聚合以生产相应的聚碳酸酯。这些聚合物表现出特定的光学性质,并被分析其分子结构和相互作用 (Sanda, Kamatani, & Endo, 2001)。

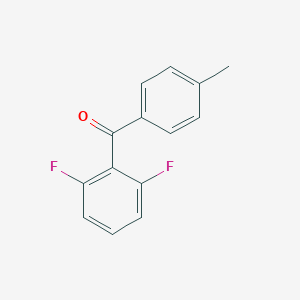

药物化学和药物合成

在药物化学中,该化合物的衍生物已合成用于各种应用。例如,衍生物被用于非对映选择性分子内 α-酰胺烷基化反应,有助于复杂有机化合物的非对映选择性合成 (Garcia, Arrasate, Lete, & Sotomayor, 2006)。

晶体学研究

该化合物一直是晶体学研究的主题,以了解其分子结构和性质。例如,对相关化合物(9-乙基-9H-咔唑-3-基)-氨基甲酸叔丁酯的研究提供了对其晶体结构和分子间相互作用的见解 (Kant, Singh, & Agarwal, 2015)。

光解和化学反应

研究还集中在类似于(2-苯并[1,3]二氧杂-5-基-2-氧代乙基)-氨基甲酸叔丁酯的化合物的 photolysis 上。这些研究探索了在各种条件下的主要产物和反应途径,有助于更深入地了解光化学过程 (Schultze, 1973)。

未来方向

Future research could focus on further exploring the biological activity of this compound and related structures. This could include testing their activity against various cancer cell lines or other biological targets . Additionally, further studies could aim to optimize the synthesis of these compounds to improve yields and selectivity .

作用机制

Target of Action

Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets, leading to changes such as cell cycle arrest at the s phase and induction of apoptosis in cancer cells .

Biochemical Pathways

Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This leads to mitotic blockade and cell apoptosis, which are key downstream effects.

Result of Action

Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

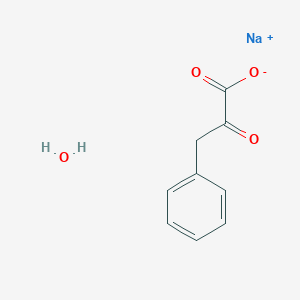

属性

IUPAC Name |

tert-butyl N-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-14(2,3)20-13(17)15-7-10(16)9-4-5-11-12(6-9)19-8-18-11/h4-6H,7-8H2,1-3H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXPHRZZWQTPJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)C1=CC2=C(C=C1)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587580 |

Source

|

| Record name | tert-Butyl [2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester | |

CAS RN |

121505-99-5 |

Source

|

| Record name | tert-Butyl [2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B39412.png)

![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B39419.png)